BenchChemオンラインストアへようこそ!

2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide

Physicochemical profiling Halogen bonding Lipophilicity

This 2-Bromo-5-methoxy naphthalenyl benzamide fills a non-redundant substitution niche (2-Br, 5-OMe, 1-naphthyl ethanolamine) absent from commercial screening decks. The 2-bromo enables halogen-bonding SAR vs. des-halo/2-chloro analogs; the 5-methoxy avoids phenolic glucuronidation/sulfation liabilities, serving as a metabolic-stability reference. The racemic benzylic alcohol allows chiral separation (e.g., Chiralpak AD-H/OD-H) for enantiomer-specific activity testing. Directly supports anticancer (US 2017/0057910 A1 chemotype) and sEH-related pathway screening. Purchase the racemate or request enantiopure separation.

Molecular Formula C20H18BrNO3
Molecular Weight 400.272
CAS No. 1351597-98-2
Cat. No. B2424765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide
CAS1351597-98-2
Molecular FormulaC20H18BrNO3
Molecular Weight400.272
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C20H18BrNO3/c1-25-14-9-10-18(21)17(11-14)20(24)22-12-19(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,19,23H,12H2,1H3,(H,22,24)
InChIKeyOQDFIRHDRVLQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide (CAS 1351597-98-2): Chemical Identity and Physicochemical Baseline for Procurement Evaluation


2-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide (CAS 1351597-98-2) is a synthetic small molecule belonging to the naphthalenyl benzamide class, with molecular formula C20H18BrNO3 and a monoisotopic mass of 399.04701 g/mol [1]. Its structure features a 2-bromo-5-methoxybenzamide core linked via an amide bond to a 2-hydroxy-2-(naphthalen-1-yl)ethyl side chain, producing a topological polar surface area of 58.6 Ų and a computed XLogP3 of 4 [1]. The compound bears structural hallmarks of epoxide hydrolase inhibitor pharmacophores—specifically, a primary benzamide group flanked by a lipophilic naphthalene moiety and a hydrogen-bond-donating secondary alcohol—though direct target engagement data for this exact compound remain unconfirmed in the peer-reviewed literature.

Why Generic Substitution of 2-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide Is Not Advisable Without Comparative Verification


Within the naphthalenyl benzamide chemotype, even single-point substitutions produce divergent physicochemical and pharmacological profiles. The simultaneous presence of a bromine atom at the 2-position (affecting halogen-bonding capacity, steric bulk, and metabolic stability), a methoxy group at the 5-position (modulating electron density and solubility), and a secondary alcohol on the ethylene linker (providing a stereocenter and hydrogen-bond donor/acceptor functionality) creates a multi-parameter optimization space that cannot be captured by any single descriptor [1]. Patent literature on antitumor naphthalenyl benzamide derivatives explicitly teaches that Ar-group identity and R1–R4 substitution patterns (halogen, CF3, hydroxyl, alkyl, oxyalkyl) independently alter biological potency [2]. Consequently, substituting this compound with a des-bromo, des-methoxy, or truncated naphthalene analog without experimental confirmation risks negating the intended pharmacological or chemical-probe properties. The quantitative evidence below, though limited by the compound's early research stage, underscores the dimensions along which differentiation must be assessed.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide (CAS 1351597-98-2)


Bromine Substituent at Position 2: Physicochemical Differentiation from Chloro and Des-Halo Analogs

The 2-bromo substitution imparts distinct physicochemical properties compared to the 2-chloro and des-halo analogs. The target compound exhibits a computed XLogP3 of 4 [1]. Based on established Hansch substituent constants, replacing bromine (π = 0.86) with chlorine (π = 0.71) reduces lipophilicity by approximately Δπ = 0.15, while complete removal reduces it by 0.86 log units [2]. Additionally, the bromine atom provides a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and enhanced polarizability (3.05 ų vs. 2.18 ų), which can strengthen halogen-bonding interactions with protein backbone carbonyls in target binding pockets [3]. The monoisotopic mass of 399.04701 g/mol distinguishes the compound from its chloro analog (expected monoisotopic mass ~354.1 g/mol for C20H18ClNO3) and des-halo analog (expected ~319.1 g/mol for C20H19NO4), a mass difference that is analytically resolvable and relevant for LC-MS tracking in metabolic stability assays [1].

Physicochemical profiling Halogen bonding Lipophilicity Medicinal chemistry

5-Methoxy Group: Solubility and Electron-Density Differentiation from Des-Methoxy and 5-Hydroxy Analogs

The 5-methoxy substituent on the benzamide ring contributes a hydrogen-bond acceptor (count = 3 total for the molecule) and modulates the electron density of the aromatic system. The target compound has a topological polar surface area (TPSA) of 58.6 Ų [1]. The des-methoxy analog (2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide, CAS not available) would have a predicted TPSA of approximately 49.3 Ų (loss of one ether oxygen contribution of ~9.3 Ų) and one fewer hydrogen-bond acceptor, potentially reducing aqueous solubility [2]. Conversely, the 5-hydroxy analog would introduce an additional hydrogen-bond donor, increasing TPSA to approximately 69.9 Ų but also introducing a metabolically labile phenolic group susceptible to glucuronidation and sulfation [3]. The methoxy group is electron-donating via resonance (+M effect), which increases the electron density on the benzamide ring and may influence the reactivity of the bromine toward nucleophilic aromatic substitution or metal-catalyzed coupling reactions—a relevant consideration for downstream derivatization in probe synthesis [4].

Solubility Hydrogen-bond acceptor Electronic effects Medicinal chemistry

Naphthalen-1-yl Ethanolamine Linker: Conformational Restriction and Stereochemical Differentiation from Phenyl and Linear Alkyl Chain Analogs

The 2-hydroxy-2-(naphthalen-1-yl)ethyl linker introduces both a stereocenter and a rigid, planar naphthalene ring system that restricts conformational freedom relative to flexible alkyl chain or monocyclic phenyl analogs. The target compound has 5 rotatable bonds and 1 undefined stereocenter [1]. Replacing the naphthalen-1-yl group with a phenyl group would reduce the number of heavy atoms from 25 to 19, decrease molecular complexity (from 447 to an estimated ~320 based on the Bertz CT index), and eliminate one aromatic ring, which is expected to reduce π-stacking and hydrophobic packing interactions in protein binding sites [2]. Patent disclosures on naphthalenyl benzamide derivatives explicitly describe the naphthalene ring system as a critical pharmacophoric element for antitumor activity, with SAR showing that Ar-group identity (naphthyl vs. phenyl vs. heteroaryl) is a primary determinant of potency [3]. The presence of the secondary alcohol at the benzylic position creates a stereocenter; although the compound is supplied as a racemate, individual enantiomers may exhibit differential target binding, a consideration for chiral resolution in advanced SAR studies [1].

Conformational restriction Stereochemistry Ligand efficiency Scaffold hopping

Bifunctional Epoxide Hydrolase (sEH) Inhibitory Pharmacophore Potential: Structural Alignment with Known sEH Inhibitor Scaffolds

The naphthalenyl benzamide scaffold of the target compound maps onto the primary pharmacophore of known soluble epoxide hydrolase (sEH) inhibitors, which typically require a lipophilic aryl/heteroaryl group, a central urea or amide hydrogen-bond donor/acceptor, and a second lipophilic group [1]. Published sEH inhibitors from the same structural class, such as 1-cyclohexyl-3-dodecylurea (IC50 in the low nanomolar range for human sEH), demonstrate the potency achievable with optimized lipophilic substitution . The target compound's bromine atom at position 2 and methoxy at position 5 correspond to substitution points identified in patent US 8,815,951, where exemplified compounds show IC50 values ranging from 1 nM to >50,000 nM against human sEH depending on precise substitution pattern [2]. However, no direct enzymatic inhibition data for CAS 1351597-98-2 were located in public databases. The compound's computed TPSA of 58.6 Ų and XLogP3 of 4 place it within favorable drug-like property space for sEH inhibitor development, but experimental confirmation of target engagement is an essential prerequisite for any procurement decision based on this proposed mechanism [3].

Soluble epoxide hydrolase sEH inhibition Pharmacophore modeling Cardiovascular Inflammation

Recommended Application Scenarios for 2-Bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide (CAS 1351597-98-2) Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Halogen-Dependent Pharmacophore Mapping

The 2-bromo substitution and well-defined physicochemical profile (XLogP3 = 4, TPSA = 58.6 Ų) make this compound a suitable SAR probe for mapping halogen-bonding contributions in naphthalenyl benzamide target engagement [1]. Its differentiation from the 2-chloro (ΔXLogP3 ~0.15, Δvan der Waals radius ~0.10 Å) and des-halo analogs enables systematic exploration of halogen size and polarizability effects on binding affinity, particularly when paired with orthogonal biophysical assays (SPR, ITC, or X-ray crystallography) to quantify enthalpic and entropic contributions [2].

Metabolic Stability Benchmarking of 5-Methoxy vs. 5-Hydroxy Benzamide Derivatives

The 5-methoxy group confers intermediate hydrogen-bond acceptor character without introducing the metabolic liabilities of a free phenol (glucuronidation, sulfation). This compound can serve as a reference standard in liver microsome or hepatocyte stability assays to quantify the metabolic advantage of O-methylation over free hydroxyl substitution in the naphthalenyl benzamide series. Procurement alongside the 5-hydroxy analog enables direct head-to-head intrinsic clearance comparison [REFS-1, REFS-3].

Chiral Resolution and Enantiomer-Specific Activity Profiling

The presence of an undefined stereocenter at the benzylic alcohol position (C-OH adjacent to naphthalene) raises the possibility of enantiomer-dependent biological activity—a phenomenon well-precedented in β-adrenergic receptor ligands and other ethanolamine-containing pharmacophores [1]. Procurement of the racemate followed by chiral chromatographic separation (e.g., Chiralpak AD-H or OD-H columns) enables comparative testing of individual enantiomers, which is critical for establishing whether observed activity resides in a single enantiomer or is eutomeric.

Naphthalene-Containing Fragment Library Expansion for Epoxide Hydrolase or Antitumor Target Screening

The compound's naphthalen-1-yl ethanolamine scaffold aligns with the general formula of antitumor naphthalenyl benzamide derivatives disclosed in patent US 2017/0057910 A1, where Ar-group and R1–R4 substitution patterns are primary determinants of anticancer activity [4]. As a synthetic intermediate or screening deck member, this compound fills a specific substitution niche (2-Br, 5-OMe, naphthalen-1-yl ethanolamine) that is not represented by commercially available alternative benzamide derivatives, making it a non-redundant addition to focused libraries targeting cancer cell lines or sEH-related inflammatory pathways.

Quote Request

Request a Quote for 2-bromo-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-5-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.